molecular formula C25H30N6O4 B12522537 L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- CAS No. 805247-92-1

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-

Cat. No.: B12522537
CAS No.: 805247-92-1
M. Wt: 478.5 g/mol
InChI Key: NJYRICDSJRNDPH-SLFFLAALSA-N
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Description

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a complex peptide compound that combines several amino acids, including phenylalanine, asparagine, and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where enzymes like α-amino acid ester acyl transferase are used to catalyze the formation of peptide bonds. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- has several applications in scientific research:

    Chemistry: Used as a chiral selector in chromatography.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as an anticancer agent.

    Industry: Utilized in the production of sweeteners like aspartame.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive functions . Asparagine is involved in protein synthesis and metabolic control .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalaninamide: A simpler compound used as a chiral selector.

    L-aspartyl-L-phenylalanine: Known for its use in the production of aspartame.

    N-α-(substituted L-aspartyl, L-ornithyl, or L-lysyl)-N-methyl-N-(phenylmethyl)-L-phenylalaninamides: Studied as neurokinin antagonists.

Uniqueness

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is unique due to its complex structure, which combines multiple amino acids, each contributing to its diverse range of applications and mechanisms of action.

Properties

CAS No.

805247-92-1

Molecular Formula

C25H30N6O4

Molecular Weight

478.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1-methylindol-3-yl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C25H30N6O4/c1-31-14-16(17-9-5-6-10-21(17)31)12-20(30-24(34)18(26)13-22(27)32)25(35)29-19(23(28)33)11-15-7-3-2-4-8-15/h2-10,14,18-20H,11-13,26H2,1H3,(H2,27,32)(H2,28,33)(H,29,35)(H,30,34)/t18-,19-,20+/m0/s1

InChI Key

NJYRICDSJRNDPH-SLFFLAALSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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